(((Chloromethyl)dimethylsilyl)methyl)-4-methylbenzenesulfonamide
Overview
Description
(((Chloromethyl)dimethylsilyl)methyl)-4-methylbenzenesulfonamide is an organosilicon compound that features a chloromethyl group attached to a dimethylsilyl group, which is further connected to a methylbenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (((Chloromethyl)dimethylsilyl)methyl)-4-methylbenzenesulfonamide typically involves the reaction of chloromethyl(dimethyl)silane with 4-methylbenzenesulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product with high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process. Additionally, the reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize the yield and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
(((Chloromethyl)dimethylsilyl)methyl)-4-methylbenzenesulfonamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions with various nucleophiles, leading to the formation of new carbon-silicon bonds.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methylbenzenesulfonamide moiety, resulting in the formation of sulfone derivatives.
Reduction Reactions: Reduction of the sulfonamide group can lead to the formation of corresponding amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate are used under controlled conditions to achieve selective oxidation.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed in anhydrous solvents to reduce the sulfonamide group.
Major Products Formed
Nucleophilic Substitution: Products include azido, cyano, and amino derivatives of the original compound.
Oxidation: Sulfone derivatives are the major products formed.
Reduction: Amine derivatives are obtained upon reduction of the sulfonamide group.
Scientific Research Applications
(((Chloromethyl)dimethylsilyl)methyl)-4-methylbenzenesulfonamide has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organosilicon compounds.
Materials Science: The compound is utilized in the development of advanced materials with unique properties such as enhanced thermal stability and mechanical strength.
Pharmaceuticals: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is used in biochemical assays to study enzyme kinetics and inhibition mechanisms.
Mechanism of Action
The mechanism of action of (((Chloromethyl)dimethylsilyl)methyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. The dimethylsilyl group enhances the lipophilicity of the compound, facilitating its penetration into biological membranes. The sulfonamide moiety can interact with active sites of enzymes, further contributing to its inhibitory effects.
Comparison with Similar Compounds
Similar Compounds
- (((Chloromethyl)dimethylsilyl)methyl)trimethylsilane
- (((Chloromethyl)dimethylsilyl)methyl)phenylsulfonamide
- (((Chloromethyl)dimethylsilyl)methyl)benzamide
Uniqueness
(((Chloromethyl)dimethylsilyl)methyl)-4-methylbenzenesulfonamide is unique due to the presence of both a chloromethyl group and a sulfonamide moiety, which allows it to participate in a wide range of chemical reactions. Its structure provides a balance between reactivity and stability, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[[chloromethyl(dimethyl)silyl]methyl]-4-methylbenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO2SSi/c1-10-4-6-11(7-5-10)16(14,15)13-9-17(2,3)8-12/h4-7,13H,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYNGDLGOJQOMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC[Si](C)(C)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2SSi | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.87 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.